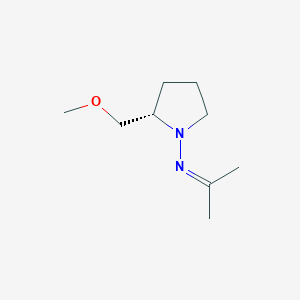
1-Pyrrolidinamine, 2-(methoxymethyl)-N-(1-methylethylidene)-, (S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Pyrrolidinamine, 2-(methoxymethyl)-N-(1-methylethylidene)-, (S)- is a chiral amine compound. Chiral amines are important in the synthesis of pharmaceuticals and agrochemicals due to their ability to interact with biological systems in a stereospecific manner.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of chiral amines like 1-Pyrrolidinamine, 2-(methoxymethyl)-N-(1-methylethylidene)-, (S)- typically involves asymmetric synthesis or chiral resolution techniques. Common methods include:
Asymmetric Hydrogenation: Using chiral catalysts to hydrogenate imines or enamines.
Chiral Pool Synthesis: Starting from naturally occurring chiral compounds.
Enzymatic Resolution: Using enzymes to selectively react with one enantiomer in a racemic mixture.
Industrial Production Methods
Industrial production often scales up these laboratory methods, optimizing for yield, cost, and environmental impact. Catalysts and reaction conditions are fine-tuned to maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Chiral amines can undergo oxidation to form imines or oximes.
Reduction: Reduction of imines or nitriles to form chiral amines.
Substitution: Nucleophilic substitution reactions where the amine group can be replaced or modified.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Halogenated compounds or sulfonates as leaving groups.
Major Products
The major products depend on the specific reactions but can include various substituted amines, imines, or oximes.
Aplicaciones Científicas De Investigación
Chiral amines are widely used in:
Chemistry: As building blocks for complex organic synthesis.
Biology: In the study of enzyme-substrate interactions.
Medicine: As intermediates in the synthesis of pharmaceuticals.
Industry: In the production of agrochemicals and fine chemicals.
Mecanismo De Acción
The mechanism of action for chiral amines involves their interaction with biological molecules in a stereospecific manner. This can affect enzyme activity, receptor binding, and overall biological activity. The specific pathways and molecular targets would depend on the exact structure and application of the compound.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Pyrrolidinamine, 2-(hydroxymethyl)-N-(1-methylethylidene)-, (S)-
- 1-Pyrrolidinamine, 2-(ethoxymethyl)-N-(1-methylethylidene)-, (S)-
Uniqueness
1-Pyrrolidinamine, 2-(methoxymethyl)-N-(1-methylethylidene)-, (S)- may have unique properties due to the presence of the methoxymethyl group, which can influence its reactivity and interaction with biological systems compared to its analogs.
Propiedades
Número CAS |
65651-52-7 |
|---|---|
Fórmula molecular |
C9H18N2O |
Peso molecular |
170.25 g/mol |
Nombre IUPAC |
N-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]propan-2-imine |
InChI |
InChI=1S/C9H18N2O/c1-8(2)10-11-6-4-5-9(11)7-12-3/h9H,4-7H2,1-3H3/t9-/m0/s1 |
Clave InChI |
DOBANWVYOLZQFU-VIFPVBQESA-N |
SMILES isomérico |
CC(=NN1CCC[C@H]1COC)C |
SMILES canónico |
CC(=NN1CCCC1COC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


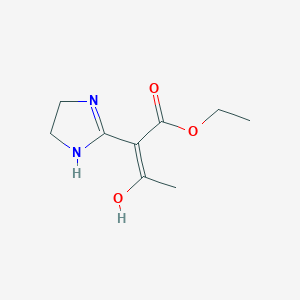
![4,4'-[Propane-1,3-diylbis(oxy)]di(pent-3-en-2-one)](/img/structure/B14471992.png)
![2-Propenenitrile, 2-[(1,1-dimethylethyl)thio]-](/img/structure/B14472000.png)
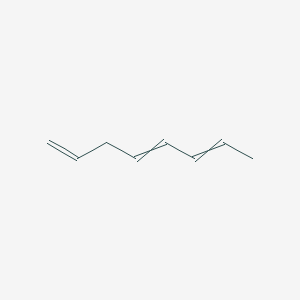
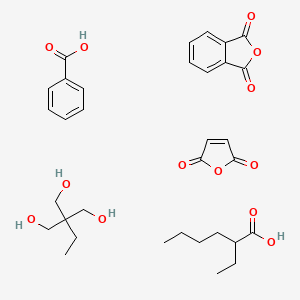
![2,2'-[(6-Chloro-1,3,5-triazine-2,4-diyl)bis(oxy)]bis(4,6-dimethoxy-1,3,5-triazine)](/img/structure/B14472023.png)
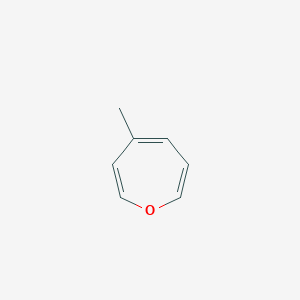
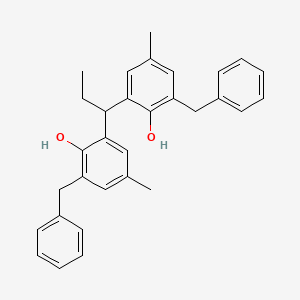



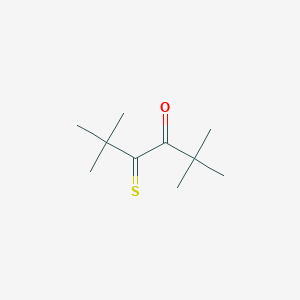

![3-[(Pyridin-2-yl)methoxy]propanenitrile](/img/structure/B14472064.png)
